molecular formula C15H15NO4 B13697906 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid

2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid

Cat. No.: B13697906
M. Wt: 273.28 g/mol
InChI Key: VFUXMUJXMZCCSY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are widely recognized for their biological activities and are used in various fields such as medicine, chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with cyclopropyl cyanide, followed by hydrolysis . The reaction conditions often involve the use of strong bases like sodium hydroxide and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted cyclocondensation and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Comparison: 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different levels of antimicrobial activity and selectivity towards various molecular targets .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2-cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C15H15NO4/c1-19-13-6-9-10(15(17)18)5-11(8-3-4-8)16-12(9)7-14(13)20-2/h5-8H,3-4H2,1-2H3,(H,17,18)

InChI Key

VFUXMUJXMZCCSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C3CC3)C(=O)O)OC

Origin of Product

United States

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